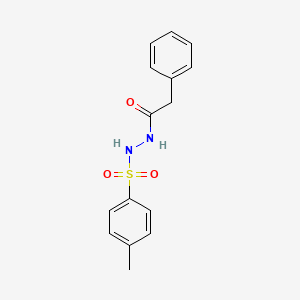
N-(2,5-difluorophenyl)-3-(2-pyrimidinyloxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-difluorophenyl)-3-(2-pyrimidinyloxy)benzamide is a useful research compound. Its molecular formula is C17H11F2N3O2 and its molecular weight is 327.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.08193293 g/mol and the complexity rating of the compound is 421. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Exposure and Environmental Impact of Flame Retardants and Related Chemicals
Research has extensively explored the environmental presence and impact of various flame retardants and related chemical compounds, including polybrominated diphenyl ethers (PBDEs) and perfluorinated chemicals (PFCs), which share structural or functional similarities with a broad range of benzamides including potentially "N-(2,5-difluorophenyl)-3-(2-pyrimidinyloxy)benzamide".
Environmental Persistence and Bioaccumulation : Studies have demonstrated the persistence and bioaccumulation of flame retardants such as PBDEs in both the environment and human tissues. For instance, research on firefighters from Northern California highlighted the accumulation of PCDD/Fs, PBDD/Fs, PBDEs, and PFCs, indicating significant occupational exposure to these compounds and suggesting a need for monitoring halogenated contaminants including PBDD/Fs in high-risk groups (Shaw et al., 2013).
Exposure Through Electronic Waste : Workers in electronic waste dismantling regions exhibit elevated serum levels of PBDEs, indicating extensive occupational exposure. This is particularly concerning for higher brominated PBDE congeners, suggesting distinct sources and pathways of exposure to these chemicals (Qu et al., 2007).
Impact on Human Health : The presence of flame retardants and related chemicals in human tissues, including those of pregnant women, raises concerns about potential health implications. Studies have investigated the levels of PBDEs and PFCs in human blood and milk, assessing exposure risks and suggesting possible associations with adverse health effects. For example, Vorkamp et al. (2014) analyzed serum samples of pregnant women for PBDEs and PFASs, providing insights into exposure levels and potential health implications (Vorkamp et al., 2014).
Propriétés
IUPAC Name |
N-(2,5-difluorophenyl)-3-pyrimidin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2N3O2/c18-12-5-6-14(19)15(10-12)22-16(23)11-3-1-4-13(9-11)24-17-20-7-2-8-21-17/h1-10H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFFJUDDKRXPQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CC=N2)C(=O)NC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-N-(tetrahydro-2-furanylmethyl)ethanamine](/img/structure/B5601117.png)
![3-(3,4-dimethoxyphenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5601118.png)
![1-(4-CHLOROPHENYL)-3-METHYL-3-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA](/img/structure/B5601124.png)
![1-(2-{4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole](/img/structure/B5601127.png)
![9-ethyl-4-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5601135.png)

![2-phenyl-5-[2-(1H-pyrazol-1-yl)benzoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5601145.png)
![4-(benzylamino)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5601151.png)
![ethyl (7-oxo-7,8-dihydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(6H)-ylidene)acetate](/img/structure/B5601156.png)
![N-(4-bromophenyl)-3-phenyl-3-[(2,2,2-trifluoroacetyl)amino]propanamide](/img/structure/B5601168.png)
![1-(4-methylphenyl)-4-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone](/img/structure/B5601169.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B5601190.png)
![N'-[(2-chloro-6-methyl-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5601195.png)
